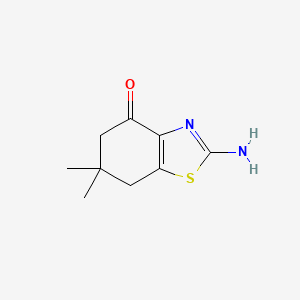

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one

Description

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a bicyclic heterocyclic compound featuring a benzothiazolone core with an amino group at position 2 and two methyl groups at position 4. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive thiazole derivatives .

Properties

IUPAC Name |

2-amino-6,6-dimethyl-5,7-dihydro-1,3-benzothiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLMKXIXHXJRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)N=C(S2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of a cyclizing agent . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a heterocyclic compound with a molecular formula of C9H12N2OS and a molecular weight of 196.27 . It is also known as this compound or 4(5H)-Benzothiazolone, 2-amino-6,7-dihydro-6,6-dimethyl- . This chemical has a melting point of 207 °C . Chemicalbook.com identifies it as an irritant .

Scientific Research Applications

While the search results do not provide specific applications of this compound, they do point to the general applications of related heterocyclic compounds and tetrazoles in medicinal chemistry.

Heterocyclic Compounds Heterocyclic compounds, which include this compound, are organic chemical compounds with a ring-like structure that contain one or more heteroatoms .

Tetrazoles Research indicates that tetrazole derivatives have potential in various medicinal applications . For example, some tetrazole compounds have demonstrated antimicrobial activity . Additionally, some tetrazolo[1,5-a]quinoline derivatives exhibit anti-inflammatory activity comparable to indomethacin . Certain 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives have shown antidiabetic effects in animal models . Some tetrazoles have also been evaluated as antileishmanials .

Mechanism of Action

The mechanism of action of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The pathways involved in its action are complex and depend on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarity and Key Differences

The compound’s closest analogs differ in substituents, ring saturation, or heteroatom arrangement. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparisons

*Estimated values based on structural analogs.

Reactivity and Functionalization

- Steric Effects : The 6,6-dimethyl groups in the target compound hinder electrophilic attacks at the adjacent positions, contrasting with the electron-deficient dichloro analog, which undergoes nucleophilic substitution more readily .

- Redox Properties : The isoxazolone analog’s hydroxyl group enables oxidation to ketones, a feature absent in sulfur-containing analogs .

Biological Activity

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one (CAS Number: 302902-26-7) is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and antiproliferative properties, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₂N₂OS

- Melting Point : 207 °C

- MDL Number : MFCD00630420

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles, including 2-amino compounds, exhibit significant antimicrobial properties. A study highlighted that various benzothiazole derivatives showed high antibacterial and antifungal activity. The presence of electron-donor groups in the 6-position of the benzothiazole ring enhances anthelminthic effects, while electron-withdrawing groups promote antibacterial activity .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Antibacterial Activity | Antifungal Activity | Notes |

|---|---|---|---|

| Compound A | High | Moderate | Electron-donor groups present |

| Compound B | Moderate | High | Electron-withdrawing groups enhance activity |

| This compound | TBD | TBD | Requires further testing |

Antiviral Activity

The antiviral potential of benzothiazoles has been documented in various studies. For instance, compounds derived from 2-amino-benzothiazoles have shown effectiveness against hepatitis C virus. The structural modifications in these compounds can significantly influence their antiviral efficacy .

Table 2: Antiviral Efficacy of Benzothiazole Compounds

| Compound | Virus Targeted | Efficacy | Mechanism |

|---|---|---|---|

| Compound X | Hepatitis C | High | Inhibits viral replication |

| Compound Y | Influenza A | Moderate | Interferes with viral entry |

| This compound | TBD | TBD | Requires further investigation |

Antiproliferative Activity

The antiproliferative effects of benzothiazole derivatives have been explored in cancer research. Studies indicate that certain modifications can enhance the antitumor activity of these compounds. For example, electron-donor substituents in the benzothiazole fragment are associated with increased antitumor effects .

Table 3: Antiproliferative Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| Compound Z | Breast Cancer | 5.0 | Strong antiproliferative effect |

| Compound W | Lung Cancer | 10.0 | Moderate effect |

| This compound | TBD | TBD | Further studies needed |

Case Studies

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The study revealed that modifications at the nitrogen and sulfur atoms significantly influenced antibacterial potency.

- Antiviral Research : Another study focused on the synthesis of novel benzothiazole derivatives aimed at combating viral infections. Compounds were tested against hepatitis C virus with promising results indicating potential therapeutic applications.

- Cancer Research : In vitro studies demonstrated that specific benzothiazole derivatives could inhibit the growth of cancer cells. The structure–activity relationship (SAR) analysis suggested that functional groups play a crucial role in enhancing antiproliferative effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thioamide precursors with ketones under acidic or basic conditions. For example, analogous imidazolone derivatives are prepared using sodium metabisulfite as a catalyst in dry DMF under nitrogen at 120°C for 18 hours . Optimization may involve solvent selection (e.g., replacing DMF with less toxic alternatives), temperature gradients, or catalyst screening (e.g., Lewis acids). Post-synthesis purification often involves recrystallization from boiling water to achieve >99% purity, as demonstrated in related oxazine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the bicyclic structure and substituent positions. For example, in related 6,7-dihydrobenzothiazol-4(5H)-one derivatives, characteristic proton signals for the fused ring system appear at δ 2.5–3.5 ppm (methylene groups) and δ 6.8–7.2 ppm (aromatic protons) . Infrared (IR) spectroscopy can validate the presence of amine (-NH₂, ~3350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups, as seen in structurally similar thiadiazoles .

Q. How should researchers address stability concerns during storage and handling?

- Methodological Answer : The compound’s stability is influenced by moisture and temperature. Storage in anhydrous conditions (e.g., desiccators with silica gel) at 2–8°C is recommended based on protocols for analogous heterocyclic amines . Degradation studies using High-Performance Liquid Chromatography (HPLC) can monitor purity over time, with adjustments made to storage buffers or inert gas environments if instability is observed.

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, and how do structural modifications alter its efficacy?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking studies can model interactions with biological targets (e.g., kinases or GPCRs). For example, derivatives of thiazol-4-one scaffolds show affinity for tyrosine kinase receptors via hydrogen bonding with conserved residues . Substituent modifications (e.g., introducing electron-withdrawing groups on the benzothiazole ring) can be simulated to assess changes in binding energy and solubility .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or concentration ranges). A meta-analysis of dose-response curves across studies, combined with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays), can clarify mechanistic pathways. For instance, imidazolone derivatives with anti-inflammatory activity were validated using both in vitro COX-2 inhibition and in vivo murine models .

Q. What strategies enable the design of analogs with improved pharmacokinetic properties?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guided by LogP calculations (to optimize lipophilicity) and metabolic stability assays (e.g., microsomal incubation) are critical. For example, replacing methyl groups with trifluoromethyl moieties in related benzothiazoles enhanced blood-brain barrier penetration . Parallel synthesis and high-throughput screening (HTS) can rapidly evaluate libraries of analogs.

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Integrative approaches, such as CRISPR-Cas9 gene knockout models or phosphoproteomics, can identify downstream targets. For instance, benzothiazole derivatives were shown to modulate MAPK/ERK pathways using Western blotting and RNA-seq . Isotope-labeled analogs (e.g., ¹⁴C-tagged) can track biodistribution and metabolite formation in pharmacokinetic studies.

Methodological Notes

- Synthetic Optimization : Always cross-validate reaction yields and purity using TLC, HPLC, and elemental analysis (±0.4% for C, H, N) .

- Data Reproducibility : Publish full experimental details (e.g., solvent ratios, heating rates) to mitigate reproducibility issues, as emphasized in recent benzimidazole syntheses .

- Ethical Compliance : Adhere to NIH guidelines for in vivo studies, including IACUC approvals, as required for funding compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.